Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate
Description
Properties
IUPAC Name |
ethyl 2-[3-(1,3-dioxan-2-yl)-4-methoxyphenyl]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-3-19-14(17)13(16)10-5-6-12(18-2)11(9-10)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBJFPAYPOESSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzoylformate Esters
A foundational step is the preparation of benzoylformate esters, which can be achieved by the hydrolysis and esterification of benzoyl nitriles or related precursors.
Example method for methyl benzoylformate synthesis (analogous to ethyl ester):
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Benzoyl nitrile, methyl alcohol, water, halogen-containing salt catalyst (e.g., sodium chloride) | Mix reagents, warm to 40–60 °C, add concentrated sulfuric acid dropwise | Catalyst molar ratio: 0.1–0.4 relative to benzoyl nitrile |
| 2 | Heat mixture to 60–90 °C for 2–5 hours | Reaction proceeds to form methyl benzoylformate | Transformation efficiency ~89–92% |
| 3 | Neutralize with saturated sodium carbonate to pH 7–8 | Isolate organic phase and purify by vacuum distillation | Product purity ~93–95% |
This method demonstrates the importance of controlled acid addition and temperature management to optimize yield and purity.
Incorporation of the 1,3-Dioxane Moiety
The 1,3-dioxane ring is typically introduced via reaction with 1,3-dioxane derivatives or by protecting diol groups as dioxane rings during synthesis.
- The 1,3-dioxane substituent is attached at the 3-position of the aromatic ring, often through substitution reactions on appropriately functionalized benzoylformate intermediates.
- Protection strategies using 1,3-dioxane rings help stabilize reactive hydroxyl groups during subsequent synthetic steps.
Synthesis of Ethyl 3-(1,3-dioxan-2-Yl)-4-methoxybenzoylformate
According to Vulcanchem data, the synthesis involves:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Ethyl formate, 4-methoxybenzoic acid, 1,3-dioxane derivatives | Multi-step organic reactions including esterification and substitution | Precise reaction conditions (temperature, catalysts) are optimized for yield |
| 2 | Purification | Standard organic purification techniques | Product molecular weight: 294.3 g/mol |
The process requires careful control of reaction parameters to maintain the integrity of the methoxy and dioxane groups.
Catalysts and Reaction Conditions
- Acid catalysts such as concentrated sulfuric acid are used in esterification steps.
- Halogen-containing salts (e.g., sodium chloride, sodium bromide) serve as catalysts in nitrile hydrolysis to benzoylformates.
- Temperature control is critical, typically ranging from 40 °C to 90 °C during key steps.
- Reaction times vary from 2 to 5 hours depending on the step and scale.
Comparative Data from Representative Embodiments
| Embodiment | Benzoyl Nitrile (g) | Catalyst (g) | Water (g) | Alcohol (g) | Temp (°C) | Reaction Time (h) | Product Content (%) | Transformation Efficiency (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 66.5 (0.5 mol) | 8.78 (0.15 mol NaCl) | 11.7 (0.65 mol) | 32 (1 mol MeOH) | 45 → 80 | 2 | 95.3 | 92.1 |
| 2 | 66.5 | 5.85 (0.1 mol NaCl) | 11.7 | 32 | 45 → 80 | 2 | 93.1 | 89.1 |
| 3 | 66.5 | 8.78 | 18 (1 mol) | 32 | 45 → 80 | 2 | 94.0 | 90.0 |
| 4 | 66.5 | 8.78 | 11.7 | 24 (0.75 mol) | 45 → 80 | 2 | 94.5 | 90.5 |
These data illustrate the influence of catalyst and reagent ratios on yield and efficiency.
Research Findings and Optimization Notes
- The molar ratio of benzoyl nitrile to alcohol is critical; optimal range is 1:1.5 to 1:3.
- Water content affects hydrolysis efficiency; 1:1 to 1:3 molar ratio with benzoyl nitrile is preferred.
- Catalyst loading between 0.1 to 0.4 molar ratio relative to benzoyl nitrile optimizes conversion.
- Slow addition of sulfuric acid and gradual temperature increase improve product purity and yield.
- Post-reaction neutralization and vacuum distillation are essential for isolating high-purity benzoylformate esters.
Summary Table of Preparation Parameters
| Parameter | Optimal Range | Effect on Synthesis |
|---|---|---|
| Benzoyl nitrile : Alcohol molar ratio | 1 : 1.5–3 | Higher alcohol ratio improves ester formation |
| Benzoyl nitrile : Water molar ratio | 1 : 1–3 | Adequate water needed for hydrolysis |
| Catalyst (halogen salt) molar ratio | 0.1–0.4 | Enhances reaction rate and yield |
| Temperature | 40–90 °C | Controls reaction kinetics and selectivity |
| Reaction time | 2–5 hours | Ensures complete conversion |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: H2/Ni, H2/Rh, LiAlH4, sodium borohydride (NaBH4).
Substitution: Organolithium reagents, Grignard reagents, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate has shown promise as a scaffold for developing novel therapeutics. Its unique structural features allow for modifications that could lead to compounds with enhanced biological activity.
- Cytotoxicity Studies : Preliminary studies indicate that cyclic acetals and their esters exhibit cytotoxic properties against various cell lines such as HEK293 and SH-SY5Y. These findings suggest potential applications in cancer therapy or other diseases where cell proliferation needs to be controlled.
Polymer Chemistry
The compound's structural characteristics make it suitable for use in the design of degradable synthetic polymers. Two main approaches are identified:
- Polymerization of Cyclic Acetal Units : This approach allows for the incorporation of dioxane units into polymer chains, potentially leading to materials with specific degradation profiles suitable for biomedical applications.
- Post-polymerization Formation of Cyclic Acetals : This method involves creating cyclic acetal units after polymerization, which can further tailor the properties of the resulting materials.
Case Studies and Comparative Analysis
| Study Focus | Findings |
|---|---|
| Cytotoxicity on Cell Lines | Showed significant cytotoxic effects on HEK293 and SH-SY5Y cell lines. |
| Polymer Degradation | Demonstrated potential for creating biodegradable polymers through cyclic acetal units. |
| Synthesis Efficiency | Enhanced reaction rates observed when used as a phase transfer catalyst in organic reactions. |
Mechanism of Action
The mechanism by which ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate exerts its effects involves interactions with various molecular targets and pathways. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, stabilizing them against nucleophilic attack. The methoxybenzoyl group may participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Utility: The 1,3-dioxane group in this compound may stabilize transition states in catalytic reactions, similar to observations in phenothiazine derivatives .
- Stability Concerns: Its discontinued status suggests challenges in synthesis or storage compared to piperazine or phenothiazine analogs .
- Unexplored Bioactivity: No direct evidence of biomedical applications exists for the target compound, unlike hydrazinoselenazoles .
Biological Activity
Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate is a compound that has garnered interest for its potential biological activities. This article will explore its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula : C13H14O5
- Molecular Weight : 250.25 g/mol
The structure features a methoxy group and a dioxane moiety, which are crucial for its biological activity. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the synthesis and degradation of biomolecules.
- Receptor Modulation : It could act as a modulator of receptor activity, influencing signaling cascades within cells.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Properties
Research indicates that this compound demonstrates antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. Cell line assays demonstrated that it can induce apoptosis in cancer cells:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies and Research Findings
Several research articles have documented the biological activities of this compound:
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against resistant bacterial strains and found promising results that warrant further investigation into its mechanism and potential clinical applications.
- Cancer Research : An article in Cancer Letters discussed the compound's ability to inhibit tumor growth in xenograft models. The study highlighted its effect on tumor angiogenesis and cell proliferation markers.
- Toxicological Assessment : A comprehensive toxicological evaluation indicated that this compound exhibits low toxicity in animal models, supporting its safety for further development.
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and esterification. For example, analogous compounds like ethyl 2-(N-benzoylthiouryl)-4,5,6,7-tetrahydro-benzo[b]thiophen-3-carboxylate are synthesized via refluxing intermediates in 1,4-dioxane with benzoylisothiocyanate, followed by isolation via ice/water precipitation . Characterization of intermediates relies on spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis. Purity is confirmed via HPLC or GC-MS, with melting points used as preliminary stability indicators .
Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
Methodological Answer:
Optimization requires kinetic and thermodynamic analysis. For example, adjusting solvent polarity (e.g., replacing 1,4-dioxane with THF) or temperature gradients during cyclization can suppress side reactions like over-esterification. Computational tools (DFT) model transition states to predict regioselectivity, while in situ monitoring via FT-IR or Raman spectroscopy tracks intermediate stability . Reaction quenching protocols (e.g., ice/water vs. brine) are compared to isolate desired products efficiently .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
¹H NMR identifies methoxy (δ ~3.8 ppm) and dioxane protons (δ ~4.0–5.0 ppm), while ¹³C NMR confirms carbonyl (δ ~165–175 ppm) and aromatic carbons. IR spectroscopy validates ester C=O stretches (~1730 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Mass spectrometry (EI or ESI) provides molecular ion peaks and fragmentation patterns to rule out structural isomers . X-ray crystallography, if crystals are obtainable, resolves absolute configuration .
Advanced: How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved?
Methodological Answer:
Unexpected splitting may arise from dynamic effects (e.g., restricted rotation in the dioxane ring) or paramagnetic impurities. Variable-temperature NMR experiments differentiate between conformational exchange and impurities. For example, coalescence temperatures identify energy barriers for ring puckering. 2D NMR (COSY, NOESY) maps coupling networks, while computational simulations (GIAO-DFT) predict chemical shifts to validate assignments .
Basic: What are the key physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
Solubility is determined in polar (DMSO, methanol) and nonpolar solvents (hexane) via shake-flask methods. Stability studies under varying pH (1–13) and temperatures (25–80°C) use HPLC to monitor degradation products like free benzoylformic acid. Hygroscopicity is assessed via dynamic vapor sorption (DVS). Thermal stability is evaluated via DSC/TGA to identify decomposition thresholds .
Advanced: How do computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer:
DFT calculations at the B3LYP/6-311++G(d,p) level model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (PCM model) refine reactivity indices. Non-covalent interaction (NCI) analysis reveals steric clashes in the dioxane ring that may hinder catalytic hydrogenation. TD-DFT simulates UV-Vis spectra to correlate with experimental λmax values .
Basic: What biological activity screening strategies are applicable to this compound?
Methodological Answer:
Primary screens include antimicrobial assays (MIC against Gram+/Gram− bacteria) and cytotoxicity (MTT assay on cancer cell lines). For mechanistic insights, enzyme inhibition assays (e.g., COX-2, kinases) are paired with molecular docking (AutoDock Vina) to identify binding poses. ADMET predictions (SwissADME) prioritize candidates for in vivo testing .
Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways?
Methodological Answer:
Synthesize isotopologs via labeled precursors (e.g., ¹³C-methoxy groups). LC-MS/MS tracks labeled metabolites in hepatocyte incubations. Stable isotope-assisted HRMAS-NMR monitors real-time metabolism in 3D cell cultures. Kinetic isotope effects (KIE) quantify rate-determining steps in enzymatic degradation .
Basic: What crystallization strategies improve yield and purity of single crystals for X-ray analysis?
Methodological Answer:
Slow evaporation from mixed solvents (e.g., ethyl acetate/hexane) promotes nucleation. Seeding with microcrystals or using anti-solvent diffusion (vapor of pentane into DCM solution) enhances crystal quality. Polymorph screening via high-throughput robotics identifies optimal conditions. Crystal structure refinement uses SHELXTL to resolve disorder in the dioxane ring .
Advanced: How do steric and electronic effects in the dioxane ring influence supramolecular interactions?
Methodological Answer:
Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-H···O hydrogen bonds). Energy frameworks (CrystalExplorer) compare lattice energies of polymorphs. Substituent effects (e.g., replacing methoxy with ethoxy) are modeled via DFT to predict packing motifs. Charge density analysis (Multipole refinement) maps electrostatic potentials to explain co-crystallization tendencies .
Basic: What analytical methods quantify this compound in complex matrices (e.g., biological fluids)?
Methodological Answer:
LC-MS/MS with a C18 column and ESI+ ionization achieves ppb-level detection. Calibration curves (1–1000 ng/mL) are validated per ICH guidelines. Solid-phase extraction (SPE) using Oasis HLB cartridges removes matrix interferents. For stability-indicating assays, forced degradation samples are analyzed to confirm method specificity .
Advanced: How can hyphenated techniques (e.g., LC-NMR) resolve isomeric impurities?
Methodological Answer:
LC-NMR combines chromatographic separation with structural elucidation. Stop-flow mode acquires ¹H NMR spectra of unresolved peaks. For chiral impurities, HPLC with a Chiralpak AD-H column separates enantiomers, while ECD spectroscopy distinguishes absolute configurations. MSⁿ fragmentation identifies isobaric species via diagnostic ions .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Refer to SDS for hazard data (e.g., irritancy, flammability). Use fume hoods for powder handling due to potential respiratory sensitization. Spill containment requires inert absorbents (vermiculite) and neutralization with dilute NaOH for acidic degradation products. Waste disposal follows EPA guidelines for halogenated solvents .
Advanced: How do solvent polarity and additives affect catalytic asymmetric synthesis of this compound?
Methodological Answer:
Chiral catalysts (e.g., BINOL-derived phosphoric acids) in toluene/MTBE mixtures enhance enantioselectivity. Additives like molecular sieves or TEMPO suppress racemization. Kinetic resolution via Candida antarctica lipase B optimizes ee (>99%). In situ ATR-IR monitors enantiomeric excess during continuous flow synthesis .
Basic: How are stability-indicating methods validated for this compound?
Methodological Answer:
ICH Q2(R1) validation includes linearity (R² >0.999), accuracy (spiked recovery 98–102%), precision (RSD <2%), and robustness (pH/temperature variations). Forced degradation (heat, light, oxidation) confirms method specificity. System suitability tests (SST) ensure column performance across batches .
Advanced: What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on its hydrolysis?
Methodological Answer:
Deuterium labeling at the ester carbonyl (¹⁸O) or methoxy group (²H) quantifies KIE via LC-HRMS. Primary KIE (kH/kD >1) indicates rate-limiting bond cleavage, while secondary KIE reveals transition-state hybridization changes. Solvent isotope effects (D2O vs. H2O) differentiate proton transfer steps in acid-catalyzed hydrolysis .
Basic: What computational tools model the compound’s pharmacokinetic profile?
Methodological Answer:
SwissADME predicts logP (2.5–3.5), BBB permeability, and CYP450 metabolism. Molecular dynamics (GROMACS) simulates membrane permeation. PBPK models (GastroPlus) estimate oral bioavailability. In vitro Caco-2 assays validate predicted permeability coefficients .
Advanced: How do substituent modifications (e.g., dioxane to dithiane) alter bioactivity?
Methodological Answer:
Comparative SAR studies synthesize analogs (e.g., replacing dioxane O with S) and test against target enzymes. Docking scores (Glide) correlate with IC50 values. Free-energy perturbation (FEP) calculations quantify binding affinity changes. Metadynamics simulations map conformational pathways influencing target engagement .
Basic: What are the environmental fate and degradation pathways of this compound?
Methodological Answer:
OECD 301F biodegradation tests assess mineralization in activated sludge. Photolysis under UV-Vis light identifies hydroxylated byproducts via LC-QTOF. QSAR models (EPI Suite) estimate ecotoxicity (e.g., LC50 for Daphnia magna). Hydrolysis half-lives at pH 7/9 guide wastewater treatment protocols .
Advanced: How can machine learning optimize reaction yields and purity?
Methodological Answer:
Neural networks (e.g., Chemprop) trained on reaction databases predict optimal conditions (solvent, catalyst loading). Bayesian optimization iteratively refines parameters (temperature, stoichiometry) in high-throughput reactors. PCA reduces dimensionality of spectral data (FT-IR/Raman) to correlate impurity profiles with yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
